(3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate
Description
(3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, an amino group at the 3-position, and a fluorine atom at the 4-position. Its stereochemistry (3S,4S) distinguishes it from other diastereomers, such as (3R,4S) or (3S,4R), which exhibit distinct physicochemical and biological properties. The compound is widely utilized in pharmaceutical research as a chiral building block for drug discovery, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules .
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQXHFOCKKIWJL-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670492 | |
| Record name | tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009075-43-7 | |
| Record name | 1,1-Dimethylethyl (3S,4S)-3-amino-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009075-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
From (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine:
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- The amino group in (3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various electrophiles to form new derivatives.
- Common reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
- Major products: N-alkylated, N-acylated, and N-sulfonylated derivatives.
-
Oxidation Reactions:
- The compound can be oxidized to form corresponding N-oxides.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
- Major products: N-oxides.
-
Reduction Reactions:
- The compound can undergo reduction reactions to form amines or other reduced derivatives.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
- Major products: Reduced amines.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Utilized in the synthesis of potential drug candidates for the treatment of various diseases, including cancer and infectious diseases .
Industry:
Mechanism of Action
The mechanism of action of (3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Key Identifiers :
- CAS Number : 1174020-30-4 (trans isomer) ; 1009075-43-7 ((3S,4R)-isomer)
- Molecular Formula : C₁₀H₁₇FN₂O₂ (calculated based on structural analogs)
- Stereochemical Configuration: 3S,4S (cis configuration for amino and fluorine substituents)
The tert-butyl carbamate group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the fluorine atom influences electron distribution and metabolic stability .
Comparison with Similar Compounds
The following table compares (3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate with structurally related pyrrolidine and piperidine derivatives, emphasizing differences in functional groups, stereochemistry, and applications.
Key Structural and Functional Differences:
Amino vs. Hydroxy/Methyl Groups: The amino group in the target compound enables hydrogen bonding and nucleophilic reactivity, making it critical for interactions with biological targets . In contrast, hydroxyl or methyl groups (e.g., in CAS 1637399-37-1) reduce polarity and modify pharmacokinetic profiles .
Fluorine Position and Count: Geminal difluoro substitution (CAS 1290191-73-9) increases electronegativity and metabolic stability compared to monofluoro analogs . The cis-4-fluoro configuration in the target compound optimizes steric interactions in enzyme-binding pockets .
Ring Size (Pyrrolidine vs. Piperidine) :
- Piperidine derivatives (e.g., CAS 169750-42-9) exhibit distinct conformational dynamics due to their six-membered ring, affecting target selectivity .
Stereochemistry :
- The (3S,4S) configuration is crucial for enantioselective synthesis. For example, the (3R,4S)-isomer (CAS 1009075-43-7) shows reduced activity in preclinical assays .
Notes on Data Limitations
- Direct comparative pharmacological data (e.g., IC₅₀ values) are scarce in publicly available literature.
Biological Activity
(3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a compound with significant biological activity, particularly in the context of pharmaceutical applications. This article explores its chemical properties, biological mechanisms, and potential therapeutic implications.
- Molecular Formula : C9H17FN2O2
- Molecular Weight : 204.24 g/mol
- CAS Number : 1363382-79-9
- IUPAC Name : tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate
The compound is characterized by a pyrrolidine ring structure with a fluorine atom and an amino group, which contribute to its biological activity.
This compound acts primarily as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme involved in glucose metabolism and plays a crucial role in the regulation of insulin secretion. Inhibition of DPP-4 leads to increased levels of incretin hormones, which enhance insulin secretion in response to meals and lower blood glucose levels.
Antidiabetic Effects
Research indicates that DPP-4 inhibitors, including this compound, are effective in managing type 2 diabetes mellitus (T2DM). The compound has shown promise in:
- Improving Glycemic Control : Studies have demonstrated that DPP-4 inhibitors can significantly reduce fasting and postprandial glucose levels without causing weight gain .
- Renoprotective Effects : Clinical trials suggest that these inhibitors may provide renal protection by reducing urinary albumin excretion, which is critical for patients with diabetic nephropathy .
Case Studies
- Clinical Trial on Linagliptin : A double-blind randomized controlled trial involving linagliptin (a DPP-4 inhibitor) showed significant improvement in microalbuminuria among patients with diabetic nephropathy after 24 weeks of treatment. The reduction in urinary albumin-creatinine ratio was notably higher in the treatment group compared to placebo .
- Meta-analysis of Cardiovascular Events : A pooled analysis from multiple Phase II/III clinical trials indicated that DPP-4 inhibitors could reduce cardiovascular events in patients with diabetes, suggesting additional benefits beyond glycemic control .
Potential Applications
Given its mechanism of action and biological activity, this compound may be beneficial for:
- Management of Type 2 Diabetes Mellitus
- Treatment of Diabetic Nephropathy
- Cardiovascular Health Improvement
Summary of Findings
| Property | Detail |
|---|---|
| Molecular Formula | C9H17FN2O2 |
| Molecular Weight | 204.24 g/mol |
| CAS Number | 1363382-79-9 |
| Mechanism | DPP-4 inhibition |
| Clinical Applications | Antidiabetic therapy, renal protection |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
